REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[C:4]([N:11]1[CH2:16][CH2:15][CH:14]([C:17](OC)=O)[CH2:13][C:12]1=C)([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].[CH2:22]([OH:26])CCC>>[C:7]([O:6][C:4]([N:11]1[CH2:12][CH2:13][C:14]2([NH:3][NH:2][C:22](=[O:26])[CH2:17]2)[CH2:15][CH2:16]1)=[O:5])([CH3:8])([CH3:9])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
5.28 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
N-BOC-4-methoxycarbonyl-methylenepiperidine
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(CC(CC1)C(=O)OC)=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 h at 120° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a stepwise gradient of 3-6% methanol in dichloromethane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC2(CC(NN2)=O)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |